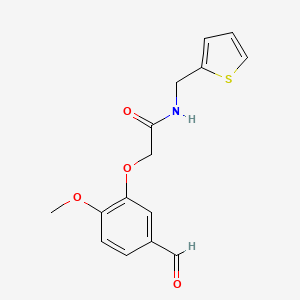
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as FMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FMA is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. However, FMA has unique properties that make it an attractive candidate for scientific research.
Mécanisme D'action
The exact mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide also appears to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to have antioxidant properties and to modulate the immune system. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide's effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide and its potential applications in various research areas.
Méthodes De Synthèse
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrophenol with thiophen-2-ylmethanamine, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 160-162°C.
Applications De Recherche Scientifique
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research and neuroscience. In cancer research, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-5-4-11(9-17)7-14(13)20-10-15(18)16-8-12-3-2-6-21-12/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSCMQNOHYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

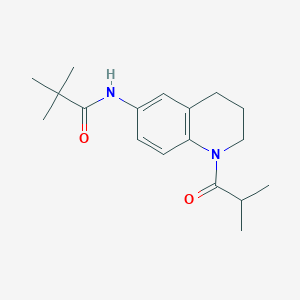
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
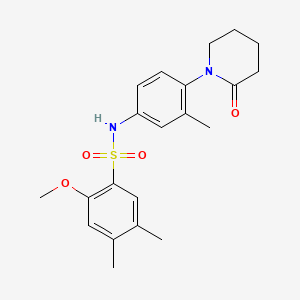
![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
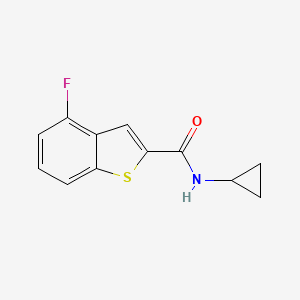
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)
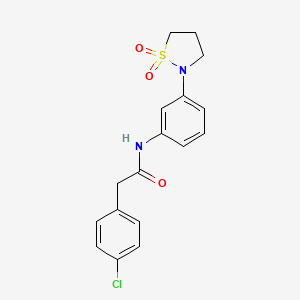
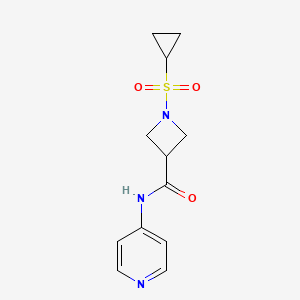
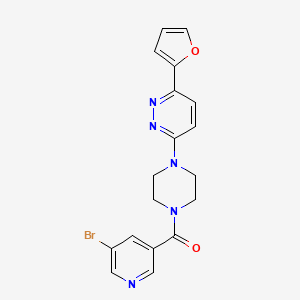
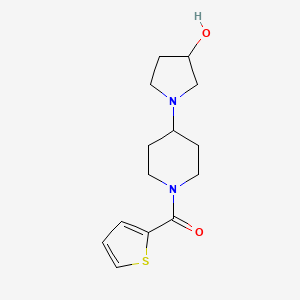
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)
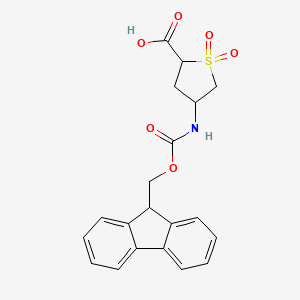
![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)